

# Fedratinib JAK2 inhibitory mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

## Mechanism of Action and Structural Basis

**Fedratinib** exerts its primary therapeutic effect by potently and selectively inhibiting Janus kinase 2 (JAK2).

- **JAK2 Selectivity:** **Fedratinib** was designed using structure-based drug design for high selectivity towards JAK2. In biochemical assays, it has a half-maximal inhibitory concentration (IC<sub>50</sub>) of approximately **3 nM** for both wild-type JAK2 and the constitutively active **JAK2V617F** mutant. It demonstrates significant selectivity over other JAK family members: about **35-fold** for JAK1, **>300-fold** for JAK3, and **>100-fold** for TYK2 [1] [2] [3].
- **Unique Binding Mode:** Co-crystal structures reveal that **fedratinib** binds competitively in the ATP-binding site of the JAK2 kinase domain. Its unique anilinopyrimidine structure allows it to engage in **dual binding**, interacting with both the ATP pocket and the adjacent peptide-substrate binding site. This dual interaction may contribute to a lack of cross-resistance with some other JAK inhibitors [1] [4].
- **Inhibition of JAK-STAT Signaling:** By occupying the ATP-binding site, **fedratinib** blocks the phosphorylation and activation of JAK2. This inhibition prevents the downstream phosphorylation, dimerization, and nuclear translocation of STAT proteins (particularly STAT3 and STAT5), which are critical regulators of gene expression for cell proliferation and survival [1] [5] [6]. The constitutive activation of this pathway, often driven by JAK2V617F, is a key driver of the malignant cell proliferation in myelofibrosis.

The diagram below illustrates how **fedratinib** targets the dysregulated JAK-STAT signaling pathway in myelofibrosis.



[Click to download full resolution via product page](#)

## Quantitative Biochemical and Cellular Profiling

The table below summarizes key quantitative data that defines **fedratinib**'s inhibitory profile [1] [2] [3].

| Target or Parameter    | IC50 / Value       | Description / Significance                                                                 |
|------------------------|--------------------|--------------------------------------------------------------------------------------------|
| JAK2 & JAK2V617F       | 3 nM               | Primary therapeutic target; high potency against the common driver mutation.               |
| FLT3                   | 15 nM              | Off-target activity; potential secondary therapeutic target.                               |
| BRD4                   | ~130 nM            | Off-target activity; may synergistically block NF-κB and inflammatory cytokine production. |
| JAK1                   | ~105 nM (35x less) | Higher selectivity for JAK2 may reduce immunosuppressive side effects.                     |
| Plasma Protein Binding | ≥92%               | High binding influences drug distribution and free active concentration.                   |
| Effective Half-Life    | 41 hours           | Supports once-daily oral dosing.                                                           |

## Key Experimental Methodologies

The characterization of **fedratinib**'s mechanism relied on several foundational experimental techniques.

- **Biochemical Kinase Assays:** These *in vitro* assays determine the direct potency (IC50) of **fedratinib** against purified kinase proteins. Activities across a wide panel of kinases are tested to establish selectivity, often using radiometric or fluorescence-based methods to measure ATP consumption or phosphorylated substrate production [1] [7].
- **Cellular Proliferation and Signaling Assays:** The drug's functional effects are tested in cell lines dependent on JAK2 signaling (e.g., HEL or UKE-1 cells, which harbor the JAK2V617F mutation). Key readouts include:
  - **Cell Viability/Growth Inhibition (IC50):** Measuring reduction in cell proliferation [4].
  - **Phospho-STAT Analysis:** Using Western blot or flow cytometry to confirm decreased levels of phosphorylated STAT3/5, verifying target engagement in a cellular context [1] [3].

- **Structural Biology (X-ray Crystallography):** This technique provides atomic-level resolution of how **fedratinib** interacts with the JAK2 kinase domain. Purified JAK2 protein is co-crystallized with the drug, and the crystal structure is solved to reveal specific binding interactions, informing the drug's selectivity and resistance profile [4].
- **Protein Binding Studies (Spectrofluorometry):** Fluorescence quenching assays investigate **fedratinib**'s binding to carrier proteins like serum albumin (BSA) and alpha-1-acid glycoprotein (HAG). These studies determine binding constants (K), stoichiometry, and the forces driving interaction, which are crucial for understanding the drug's pharmacokinetics and distribution in the blood [8].

## Additional Mechanisms and Off-Target Effects

Beyond JAK2 inhibition, **fedratinib**'s profile includes other biologically relevant activities.

- **FLT3 Inhibition:** **Fedratinib** also inhibits Fms-like tyrosine kinase 3 (FLT3), an important kinase in hematopoiesis. While JAK2 and FLT3 driver mutations are generally mutually exclusive in MPNs, this off-target activity may still contribute to its therapeutic efficacy, particularly in triple-negative MF, and supports its investigation in acute myeloid leukemia (AML) [1] [3].
- **BRD4 Inhibition:** **Fedratinib** exerts inhibitory activity against BRD4, a member of the bromodomain and extra-terminal (BET) family. Preclinical evidence suggests that dual JAK and BRD4 inhibition can synergistically block NF- $\kappa$ B hyperactivation and inflammatory cytokine production, potentially leading to a greater reduction in disease burden and reversal of bone marrow fibrosis [1] [2].

## Clinical and Safety Considerations

- **Clinical Efficacy:** **Fedratinib** is approved for intermediate-2 or high-risk primary or secondary myelofibrosis. In clinical trials, it demonstrated robust activity in reducing spleen volume (SVR35) and improving total symptom score (TSS50) in both JAK-inhibitor-naïve patients and those previously treated with ruxolitinib [1] [2].
- **Safety Monitoring:** The most common adverse events are grade 1-2 gastrointestinal effects (diarrhea, nausea, vomiting), which are often manageable and tend to decrease over time [1] [9]. Hematologic toxicities (anemia, thrombocytopenia) require monitoring. A **Black Box Warning** exists for the risk of **Wernicke's Encephalopathy**, a neurological emergency caused by thiamine (Vitamin B1) deficiency. It is critical to **assess thiamine levels** before and during treatment, and to promptly replete thiamine if deficient [1] [2].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fedratinib, a newly approved treatment for patients with ... [nature.com]
2. in Fedratinib and beyond: indications and future applications 2025 [ashpublications.com]
3. Fedratinib - an overview [sciencedirect.com]
4. Structural insights into JAK2 inhibition by ruxolitinib, ... [pmc.ncbi.nlm.nih.gov]
5. Fedratinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
7. Computational-experimental approach to drug-target ... [pmc.ncbi.nlm.nih.gov]
8. Multispectral methodologies and molecular simulation [sciencedirect.com]
9. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib JAK2 inhibitory mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-jak2-inhibitory-mechanism-of-action>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)